molecular formula C29H31N3O5S2 B11449651 Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11449651
M. Wt: 565.7 g/mol
InChI Key: LCIHPKZLJBPGSI-UHFFFAOYSA-N
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Description

ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a thiophene ring, and an imidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, thiophene derivatives, and various catalysts to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(ETHOXYCARBONYL)PHENYL BORONIC ACID
  • 4-(ETHOXYCARBONYL)PHENYL BORONIC ACID
  • 9H-CARBAZOLE-9-(4-PHENYL) BORONIC ACID PINACOL ESTER

Uniqueness

ETHYL 4-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE is unique due to its combination of an ethoxyphenyl group, a thiophene ring, and an imidazolidinone core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C29H31N3O5S2

Molecular Weight

565.7 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C29H31N3O5S2/c1-4-36-23-12-8-21(9-13-23)30-26(33)18-24-27(34)32(22-10-6-20(7-11-22)28(35)37-5-2)29(38)31(24)16-14-25-19(3)15-17-39-25/h6-13,15,17,24H,4-5,14,16,18H2,1-3H3,(H,30,33)

InChI Key

LCIHPKZLJBPGSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=C(C=CS3)C)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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